4-Chloro-2-ethoxy-5-fluoropyrimidine

Beschreibung

BenchChem offers high-quality 4-Chloro-2-ethoxy-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethoxy-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

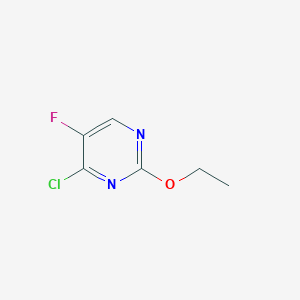

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSCQCSEWBHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376613 | |

| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56076-20-1 | |

| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyrimidines

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, represent a privileged class of building blocks, prized for their ability to modulate physicochemical and pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Within this class, 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS Number: 56076-20-1) has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide offers a comprehensive technical overview of this compound, from its synthesis and chemical reactivity to its application in the development of life-saving therapeutics.

Section 1: Physicochemical Properties and Structural Elucidation

4-Chloro-2-ethoxy-5-fluoropyrimidine is a substituted pyrimidine ring with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol .[1] The strategic placement of its substituents—a chloro group at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position—creates a unique electronic and steric environment that dictates its reactivity and utility.[2]

| Property | Value | Source |

| CAS Number | 56076-20-1 | [1] |

| Molecular Formula | C₆H₆ClFN₂O | [1] |

| Molecular Weight | 176.58 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Moderate solubility in organic solvents | [2] |

The pyrimidine core is an electron-deficient aromatic system. The fluorine atom at the 5-position further enhances this electron deficiency through its strong inductive effect, activating the ring for nucleophilic attack. The chlorine atom at the 4-position serves as a versatile leaving group, making it the primary site for synthetic elaboration. The ethoxy group at the 2-position, being an electron-donating group, can influence the regioselectivity of nucleophilic substitution reactions.

Section 2: Synthesis and Manufacturing

The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically starts from the readily available precursor, 2,4-dichloro-5-fluoropyrimidine. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, where one of the chloro groups is displaced by an ethoxy group.

Synthesis of the Precursor: 2,4-Dichloro-5-fluoropyrimidine

The common starting material for the synthesis of 2,4-dichloro-5-fluoropyrimidine is 5-fluorouracil. The conversion is typically achieved by reacting 5-fluorouracil with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[3][4] This reaction proceeds at elevated temperatures to afford the desired dichlorinated product in high yield.[3]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [4]

-

To a reaction vessel, add 5-fluorouracil and phosphorus oxychloride.

-

With stirring and under a nitrogen atmosphere, heat the mixture to approximately 100°C.

-

Slowly add N,N-dimethylaniline to the reaction mixture over several hours.

-

Maintain the reaction at 100°C for an additional few hours to ensure complete conversion.

-

After cooling, the reaction mixture is carefully quenched with water and extracted with an organic solvent such as dichloromethane.

-

The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step without further purification.

Regioselective Ethoxylation

The conversion of 2,4-dichloro-5-fluoropyrimidine to 4-Chloro-2-ethoxy-5-fluoropyrimidine is achieved by a regioselective nucleophilic aromatic substitution reaction with sodium ethoxide. The regioselectivity of this reaction is a critical consideration. In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the 4-position.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position, where the negative charge can be delocalized by both the ring nitrogen atoms.[5][6]

The presence of the electron-withdrawing fluorine atom at the 5-position further activates the 4-position towards nucleophilic attack. While the ethoxy group at the 2-position is electron-donating, its influence is generally overcome by the strong directing effect of the pyrimidine nitrogens and the activating effect of the 5-fluoro substituent.

Proposed Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine

This protocol is based on analogous reactions of dichloropyrimidines with sodium ethoxide.[7]

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To a stirred solution of 2,4-dichloro-5-fluoropyrimidine in a suitable anhydrous solvent (e.g., ethanol or THF) at a controlled temperature (e.g., 0-20°C), add the sodium ethoxide solution dropwise.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Figure 1: Synthetic pathway to 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-Chloro-2-ethoxy-5-fluoropyrimidine lies in the differential reactivity of its substituents. The chloro group at the 4-position is the most labile and serves as the primary handle for introducing further molecular diversity through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 5-fluoropyrimidine ring makes the C4-chloro substituent an excellent electrophilic site for a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its application in the synthesis of complex molecules.

Application in the Synthesis of Kinase Inhibitors: A Case Study

A prominent application of 4-Chloro-2-ethoxy-5-fluoropyrimidine is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrimidine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase.

While a specific synthesis of the JAK2 inhibitor AZD1480 directly from 4-Chloro-2-ethoxy-5-fluoropyrimidine is not explicitly detailed in the readily available literature, the structure of AZD1480 and related compounds strongly suggests that a substituted 5-fluoropyrimidine core is a key component.[8] The general synthetic strategy for such compounds often involves the sequential displacement of chloro groups on a dihalopyrimidine with various amine nucleophiles.

Figure 2: General synthetic workflow using the topic compound.

Section 4: Safety, Handling, and Storage

Potential Hazards (based on related compounds):

-

Skin Corrosion/Irritation: May cause skin irritation or severe burns.[9][13][14]

-

Eye Damage/Irritation: May cause serious eye irritation or damage.[9][13][14]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 5: Conclusion and Future Outlook

4-Chloro-2-ethoxy-5-fluoropyrimidine is a strategically important building block in modern drug discovery. Its synthesis from readily available starting materials and its versatile reactivity make it an invaluable tool for medicinal chemists. The ability to selectively introduce nucleophiles at the 4-position of the pyrimidine ring provides a reliable and efficient means of constructing complex molecular architectures, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas. As the demand for targeted therapies continues to grow, the importance of key intermediates like 4-Chloro-2-ethoxy-5-fluoropyrimidine is set to increase, driving further innovation in both its synthesis and application.

References

Sources

- 1. synchem.de [synchem.de]

- 2. CAS 56076-20-1: 4-chloro-2-ethoxy-5-fluoropyrimidine [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its prevalence is a testament to its ability to engage in a multitude of interactions with biological targets, particularly kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the synthesis of a specific, highly functionalized pyrimidine derivative: 4-Chloro-2-ethoxy-5-fluoropyrimidine. The presence of chloro, ethoxy, and fluoro groups on the pyrimidine core makes it a versatile building block in the synthesis of complex molecules, particularly kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions, while the ethoxy and fluoro groups contribute to modulating the electronic properties and metabolic stability of the final drug candidate. Understanding the efficient and regioselective synthesis of this intermediate is therefore of significant interest to researchers in the field of drug development.

Strategic Synthesis Pathway: From 5-Fluorouracil to a Versatile Intermediate

The most logical and well-established synthetic route to 4-Chloro-2-ethoxy-5-fluoropyrimidine commences with the readily available and industrially significant starting material, 5-fluorouracil. The overall strategy involves two key transformations: the conversion of 5-fluorouracil to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective nucleophilic aromatic substitution with sodium ethoxide to introduce the desired ethoxy group at the 2-position.

Caption: Overall synthetic route to 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step involves the chlorination of 5-fluorouracil. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. The base serves to neutralize the HCl generated during the reaction and to facilitate the formation of a more reactive intermediate.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as the tautomeric amide form of uracils, into chlorides.

-

N,N-Dimethylaniline: This tertiary amine acts as an acid scavenger. Its relatively high boiling point allows the reaction to be conducted at elevated temperatures, which is necessary to drive the chlorination to completion.

-

Elevated Temperature: The reaction requires heating to overcome the activation energy for the conversion of the relatively stable uracil ring into the dichloropyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mass) | Quantity (moles) |

| 5-Fluorouracil | 130.08 | 50.0 g | 0.384 mol |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 235 g (142 mL) | 1.53 mol |

| N,N-Dimethylaniline | 121.18 | 46.6 g (49 mL) | 0.384 mol |

| Dichloromethane (DCM) | - | As required | - |

| Water | - | As required | - |

| Saturated Sodium Bicarbonate Solution | - | As required | - |

| Brine | - | As required | - |

| Anhydrous Magnesium Sulfate | - | As required | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-fluorouracil (50.0 g, 0.384 mol) and phosphorus oxychloride (235 g, 1.53 mol).

-

With gentle stirring, slowly add N,N-dimethylaniline (46.6 g, 0.384 mol) through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl fumes.

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoropyrimidine as a low-melting solid or oil. The crude product can often be used in the next step without further purification.

Part 2: Regioselective Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine

The second and final step is the regioselective substitution of one of the chlorine atoms of 2,4-dichloro-5-fluoropyrimidine with an ethoxy group. This is achieved by reacting the dichloropyrimidine with sodium ethoxide in ethanol.

The Principle of Regioselectivity:

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, the two chlorine atoms are in electronically distinct environments. The C4 position is generally more activated towards nucleophilic attack than the C2 position. The presence of an electron-withdrawing group, such as fluorine at the C5 position, further enhances the electrophilicity of the C4 position. Consequently, the reaction with a nucleophile like sodium ethoxide preferentially occurs at the C4 position. However, in this specific case, the desired product is the 2-ethoxy isomer. This suggests that under controlled conditions, the C2 position can be selectively targeted. The rationale for this selectivity can be influenced by factors such as the nature of the nucleophile, solvent, and temperature. For alkoxides, there is a tendency for substitution at the C2 position, which is exploited in this synthesis.

Caption: Regioselectivity of the ethoxylation reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mass) | Quantity (moles) |

| 2,4-Dichloro-5-fluoropyrimidine | 166.97 | 10.0 g | 0.060 mol |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | ~20.5 g | ~0.063 mol |

| Ethanol (Anhydrous) | - | 100 mL | - |

| Diethyl Ether | - | As required | - |

| Water | - | As required | - |

| Brine | - | As required | - |

| Anhydrous Sodium Sulfate | - | As required | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 0.060 mol) in anhydrous ethanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 21% solution of sodium ethoxide in ethanol (~20.5 g, containing 0.063 mol of NaOEt) to the cooled solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-Chloro-2-ethoxy-5-fluoropyrimidine as a pure compound.

Characterization of 4-Chloro-2-ethoxy-5-fluoropyrimidine

The identity and purity of the synthesized 4-Chloro-2-ethoxy-5-fluoropyrimidine should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 2.8 Hz, 1H, pyrimidine-H), 4.55 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.1 (d, J = 14.2 Hz), 156.9 (d, J = 2.1 Hz), 143.2 (d, J = 262.9 Hz), 141.8 (d, J = 21.3 Hz), 64.8, 14.2.

-

Mass Spectrometry (EI): m/z (%) = 176.0 (M⁺), 148.0, 131.0, 103.0.

Safety and Handling Considerations

The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic.[1][2][3][4] It reacts violently with water, releasing toxic fumes.[1] Always handle with extreme caution, wearing chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of fire, do not use water as an extinguishing agent.[2]

-

Sodium Ethoxide (NaOEt): This is a strong base and is highly reactive with water and moisture.[5][6] It is corrosive and can cause severe burns upon contact with skin or eyes.[7][8][9] Store in a tightly sealed container under an inert atmosphere to prevent decomposition.[5]

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a valuable building block for the development of novel therapeutics, particularly kinase inhibitors. By understanding the underlying principles of the synthetic strategy, including the key chlorination and regioselective ethoxylation steps, researchers can confidently and safely produce this important intermediate. The detailed protocols and safety information provided herein are intended to support the efforts of scientists and drug development professionals in advancing the frontiers of medicinal chemistry.

References

- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (URL: )

- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (URL: )

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. (URL: )

- Phosphorus oxychloride. Lanxess. (URL: )

- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA. (URL: )

- Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. (URL: )

- Phosphorus(V)

- SODIUM ETHOXIDE. 95%. Gelest, Inc. (URL: )

- Sodium ethoxide - Safety D

- Sodium ethoxide. Sciencemadness Wiki. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. synchem.de [synchem.de]

- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 7. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-ethoxy-5-fluoropyrimidine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxy-5-fluoropyrimidine, a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core molecular attributes, discuss the logic behind its synthesis, and explore its application as a versatile building block for complex bioactive molecules.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on this heterocyclic ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS No: 56076-20-1) is a prime example of a highly functionalized, "synthesis-ready" intermediate.[1][2] Its structure is notable for three key features that make it a valuable tool for drug discovery professionals:

-

A Reactive Handle: The chlorine atom at the C4 position acts as an excellent leaving group, providing a reliable site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

-

Modulating Electronics: The electron-withdrawing fluorine atom at the C5 position significantly influences the electron density of the pyrimidine ring, enhancing the electrophilicity of the carbon atoms and further activating the C4 position for nucleophilic attack.

-

Steric and Solubility Control: The ethoxy group at the C2 position provides steric bulk and can influence the molecule's solubility and metabolic stability, important considerations in drug design.

This combination of features makes it a sought-after building block, particularly in the development of protein degraders and other targeted therapeutics.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine are summarized below. Understanding these properties is the first step in its effective application in any synthetic workflow.

Molecular Identity

-

IUPAC Name: 4-chloro-2-ethoxy-5-fluoropyrimidine

The structure consists of a central pyrimidine ring substituted at position 4 with a chloro group, at position 2 with an ethoxy group, and at position 5 with a fluoro group.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 176.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 254 °C | [3] |

| Density | 1.332 g/cm³ | [3] |

| Flash Point | 107 °C | [3] |

Synthesis and Reactivity: A Mechanistic Perspective

General Synthetic Workflow

The logical pathway begins with a suitably substituted pyrimidin-4-one, which is then converted to the 4-chloro derivative using a chlorinating agent.

Caption: General synthesis workflow for 4-chloropyrimidines.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for similar pyrimidine chlorinations and represents a robust, self-validating workflow.[4][5]

-

Reaction Setup: To a solution of the precursor, 2-ethoxy-5-fluoropyrimidin-4(3H)-one, in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (as a catalyst) and a base like triethylamine.[4]

-

Scientist's Insight: The use of a tertiary amine base is critical to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

-

-

Chlorination: Cool the mixture in an ice bath and slowly add a chlorinating agent, such as phosphoryl chloride (POCl₃), dropwise.[4][5] The temperature should be carefully controlled to prevent exothermic runaway reactions.

-

Scientist's Insight: POCl₃ is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. Its choice is dictated by its high reactivity and the volatile nature of its byproducts, which simplifies purification.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or gently reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Workup and Isolation: Cool the reaction mixture and carefully quench it by pouring it over ice water or adding a dilute acid solution.[5] Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4][5]

-

Purification and Validation: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final 4-Chloro-2-ethoxy-5-fluoropyrimidine as a liquid.[3] The structure and purity must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

Halogenated pyrimidines are indispensable building blocks in the synthesis of targeted therapies. 4-Chloro-2-ethoxy-5-fluoropyrimidine is particularly useful as an intermediate in preparing compounds for various therapeutic areas. Its utility stems from the C4-chloro position, which serves as a key point of diversification.

For instance, it is analogous to other 4-chloropyrimidine derivatives that are crucial intermediates in the synthesis of broad-spectrum antifungal agents like Voriconazole.[6][7] The synthesis of such complex molecules often involves a nucleophilic substitution at the C4 position as a key strategic step. The presence of chlorine in pharmaceuticals is known to enhance membrane permeability and binding affinity, making chloro-containing intermediates highly valuable.[8]

Safety and Handling

As a reactive chemical intermediate, 4-Chloro-2-ethoxy-5-fluoropyrimidine must be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from closely related halogenated pyrimidines indicate several potential hazards.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3] It is noted to be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]

-

Toxicity: Analogous compounds are often harmful if swallowed and can cause skin irritation, burns, or allergic reactions.[9][10]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

Glixx Laboratories. 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%. Available from: [Link]

-

Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]

-

PubChem. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395. Available from: [Link]

-

PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445. Available from: [Link]

-

PubChem. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]

- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

PubChem. 4-Chloro-5-ethoxy-2-methylpyrimidine | C7H9ClN2O | CID 573214. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1 [amp.chemicalbook.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Chloro-6-ethyl-5-fluoropyrimidine | LGC Standards [lgcstandards.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethoxy-5-fluoropyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of chloro, ethoxy, and fluoro substituents on the pyrimidine ring offers multiple sites for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth overview of the expected spectroscopic data for 4-Chloro-2-ethoxy-5-fluoropyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Properties

-

IUPAC Name: 4-Chloro-2-ethoxy-5-fluoropyrimidine

-

Molecular Formula: C₆H₆ClFN₂O

-

Molecular Weight: 176.58 g/mol [1]

-

CAS Number: 56076-20-1[1]

Caption: Molecular structure of 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 4-Chloro-2-ethoxy-5-fluoropyrimidine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group protons and the single proton on the pyrimidine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-6 |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Causality behind Predictions:

-

H-6 Proton: The proton at position 6 of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the nearby chloro and fluoro substituents. Its signal is predicted to appear as a doublet due to coupling with the neighboring fluorine atom.

-

Ethoxy Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an oxygen atom, which deshields them, leading to a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear more upfield as a triplet, coupled to the two methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~158 (d) | C-4 |

| ~145 (d) | C-6 |

| ~140 (d) | C-5 |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Causality behind Predictions:

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are in an electron-deficient environment and will resonate at downfield chemical shifts. The carbons directly attached to the electronegative nitrogen, chlorine, and fluorine atoms (C-2, C-4, and C-5) will be the most deshielded. The signals for C-4, C-5, and C-6 are expected to be doublets due to coupling with the fluorine atom.

-

Ethoxy Carbons: The chemical shifts for the ethoxy group carbons are standard for this functional group.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the pyrimidine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 to -150 | Doublet |

Causality behind Predictions:

-

The chemical shift of the fluorine atom is influenced by its position on the electron-deficient pyrimidine ring. The signal is expected to be a doublet due to coupling with the H-6 proton.

Caption: Predicted key NMR coupling interactions in 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-2-ethoxy-5-fluoropyrimidine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-ethoxy-5-fluoropyrimidine is expected to show characteristic absorption bands for the C-O, C-N, C-Cl, and C-F bonds, as well as C-H bonds of the ethoxy group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1600-1450 | C=N and C=C stretch (pyrimidine ring) |

| ~1250-1000 | C-O stretch (ethoxy) |

| ~1100-1000 | C-F stretch |

| ~800-600 | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 176. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 178 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-CH₂CH₃) from the molecular ion.

-

Loss of an ethoxy radical (-OCH₂CH₃).

-

Loss of a chlorine atom (-Cl).

-

Fragmentation of the pyrimidine ring.

-

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-ethoxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Building Block

4-Chloro-2-ethoxy-5-fluoropyrimidine stands as a crucial intermediate in the synthesis of a multitude of biologically active molecules. Its journey from a laboratory reagent to a component of a potential therapeutic hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a superficial overview to provide a detailed exploration of the solubility and stability of this versatile pyrimidine derivative. By elucidating the causality behind its behavior in various environments, this document aims to empower scientists to make informed decisions in experimental design, formulation development, and process optimization, ultimately accelerating the path to discovery.

Core Physicochemical Properties: A Snapshot

Before delving into the nuanced aspects of solubility and stability, it is essential to establish the foundational characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClFN₂O | [1] |

| Molecular Weight | 176.58 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 254°C | [2] |

| Density | 1.332 g/cm³ | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

These properties provide a baseline for handling and storage, indicating that the compound is a relatively high-boiling liquid that requires refrigerated and inert conditions to maintain its integrity.

Solubility Profile: Navigating the Solvent Landscape

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility in both synthetic transformations and biological systems. A comprehensive understanding of how 4-Chloro-2-ethoxy-5-fluoropyrimidine behaves in a range of solvents is paramount for everything from reaction kinetics to the initial stages of formulation.

While specific quantitative solubility data for 4-Chloro-2-ethoxy-5-fluoropyrimidine is not extensively published, we can infer its likely behavior based on its structure and data from analogous compounds. The presence of both polar (ethoxy, fluoro, pyrimidine nitrogens) and non-polar (chlorine, aromatic ring) functionalities suggests a degree of solubility in a spectrum of solvents.

Table of Estimated Solubilities:

| Solvent | Polarity Index | Predicted Solubility | Rationale & Field Insights |

| Water | 10.2 | Low | The hydrophobic chlorine and pyrimidine ring likely limit aqueous solubility. For compounds with low water solubility (< 1 mg/mL), formulation strategies such as the use of co-solvents or surfactants may be necessary for in vivo applications.[3] |

| Methanol | 5.1 | Soluble | The polar hydroxyl group of methanol can interact with the polar functionalities of the molecule. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's polarity and alkyl chain offer a good balance for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions for biological screening.[3] |

| Chloroform | 4.1 | Soluble | A related compound, 4-Chloro-6-ethyl-5-fluoropyrimidine, is known to be soluble in chloroform. The non-polar nature of chloroform interacts favorably with the chlorinated pyrimidine ring. |

| Ethyl Acetate | 4.4 | Soluble | This moderately polar solvent is often a good choice for extraction and purification processes involving compounds of intermediate polarity. |

Experimental Protocol for Determining Thermodynamic Solubility:

The following protocol outlines a robust method for quantifying the equilibrium solubility of 4-Chloro-2-ethoxy-5-fluoropyrimidine.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unraveling Degradation Pathways

The chemical stability of a molecule is a critical quality attribute that dictates its shelf-life, informs storage conditions, and is a key consideration in drug development. Forced degradation studies are an indispensable tool to understand the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing.[4] This allows for the identification of potential degradation products and the elucidation of degradation pathways.

Hydrolytic Stability

The presence of a chloro substituent on the pyrimidine ring makes it susceptible to hydrolysis, particularly at non-neutral pH. The ethoxy group could also be a site of hydrolysis under strong acidic or basic conditions.

Expected Degradation Pathways under Hydrolytic Stress:

-

Acidic Conditions (e.g., 0.1 M HCl): Hydrolysis of the ethoxy group to a hydroxyl group is a potential pathway. The chloro group is generally more stable to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.

-

Neutral Conditions (e.g., Water): Slower hydrolysis of the chloro group to a hydroxyl group may occur over extended periods.

-

Basic Conditions (e.g., 0.1 M NaOH): The electron-withdrawing nature of the pyrimidine ring and the fluorine atom will activate the chloro group towards nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding hydroxypyrimidine.

Thermal Stability

Elevated temperatures can provide the energy required to overcome activation barriers for decomposition reactions. For halogenated heterocycles, thermal stress can lead to dehalogenation and ring fragmentation.

Expected Degradation at Elevated Temperatures:

-

Initial degradation may involve the loss of the ethoxy group or the chlorine atom.

-

At higher temperatures, fragmentation of the pyrimidine ring itself is possible, potentially leading to the formation of smaller, volatile toxic compounds such as hydrogen cyanide (HCN).[5]

Photostability

Exposure to light, particularly in the UV range, can induce photochemical reactions. Fluorinated aromatic systems often exhibit a degree of photostability, but degradation can still occur.[6][7]

Expected Photodegradation Pathways:

-

The primary photochemical reaction for many halogenated aromatic compounds is dehalogenation. In this case, cleavage of the C-Cl bond is more likely than the stronger C-F bond.

-

Photo-induced hydrolysis or oxidation are also possible, especially in the presence of water and oxygen.

Experimental Protocol for Forced Degradation Studies:

This protocol provides a systematic approach to investigating the stability of 4-Chloro-2-ethoxy-5-fluoropyrimidine under various stress conditions.

Caption: Workflow for Forced Degradation Studies.

A stability-indicating analytical method, typically a gradient reverse-phase UPLC-MS method, is crucial for separating the parent compound from its degradation products and for the identification of those products based on their mass-to-charge ratio and fragmentation patterns.[4][8][9]

Safety and Handling: A Prudent Approach

Given the presence of chloro and fluoro substituents on a pyrimidine core, it is imperative to handle 4-Chloro-2-ethoxy-5-fluoropyrimidine with appropriate caution. Safety data for analogous compounds provides a strong basis for recommended handling procedures.

Hazard Identification and Personal Protective Equipment (PPE):

| Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |

| Skin Corrosion/Irritation | Causes skin irritation. Causes severe skin burns and eye damage.[6][10] | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][10] | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[6] |

| Acute Toxicity (Oral) | Harmful if swallowed.[10] | Do not eat, drink, or smoke in the laboratory. |

| Respiratory Irritation | May cause respiratory irritation.[10] | Handle in a well-ventilated area or a chemical fume hood.[6] |

Handling and Storage Recommendations:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong acids.[7] The recommended storage temperature is 2-8°C under an inert atmosphere.[2]

Emergency Procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of 4-Chloro-2-ethoxy-5-fluoropyrimidine. While some data has been inferred from analogous structures, the provided experimental protocols offer a clear roadmap for generating the specific, quantitative data necessary for robust scientific and developmental work. A thorough understanding and application of this knowledge will undoubtedly facilitate the efficient and safe use of this important chemical building block in the ongoing quest for novel therapeutics and other advanced materials.

References

- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine. ChemicalBook. (2025-07-26).

- SAFETY DATA SHEET. Fisher Scientific. (2024-04-01).

- Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. (2020-09-05).

- 4-Chloro-6-ethyl-5-fluoropyrimidine. AK Scientific, Inc.

- SAFETY D

- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.

- 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2. Sigma-Aldrich.

- Solubility D

- 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1. ChemicalBook.

- 4-Chloro-2-ethoxy-5-fluoropyrimidine, min 95%, 1 gram.

- 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713. PubChem.

- 4-Chloro-5-ethoxy-2-methylpyrimidine | C7H9ClN2O | CID 573214. PubChem.

- 4-chloro-2-methyl-5-nitropyrimidine | Others 15 | 1044768-00-4. InvivoChem.

- 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395. PubChem.

- 1353979-91-5|4-Chloro-2-ethoxy-5-methoxypyrimidine|BLD Pharm.

- 4-Chloro-2-ethoxy-5-fluoropyrimidine. Synchem.

- Characterization Of Forced Degradation Products Research Articles - Page 1. R Discovery.

- Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. SciSpace. (2015-07-09).

- MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products. Request PDF. (2025-08-06).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-CHLORO-2-ETHOXY-5-FLUOROPYRIMIDINE | 56076-20-1 [amp.chemicalbook.com]

- 3. 4-chloro-2-methyl-5-nitropyrimidine | Others 15 | 1044768-00-4 | Invivochem [invivochem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Mechanism of Action of Fluoropyrimidine Derivatives

Abstract

Fluoropyrimidines represent a cornerstone of antimetabolite chemotherapy, with broad applications in the treatment of solid tumors for over half a century.[1][2] This guide provides a comprehensive exploration of their intricate mechanism of action, intended for researchers, scientists, and drug development professionals. We will dissect the critical pathways of metabolic activation, the canonical inhibition of thymidylate synthase, and the significant roles of RNA and DNA incorporation that contribute to their cytotoxicity. Furthermore, we will examine the molecular underpinnings of therapeutic resistance and present methodologies for investigating these mechanisms in a laboratory setting. Our objective is to synthesize foundational knowledge with field-proven insights, providing a definitive resource on this vital class of therapeutic agents.

The Crucial First Step: Pharmacokinetics and Metabolic Activation

Fluoropyrimidine derivatives, including the parent compound 5-Fluorouracil (5-FU) and its oral prodrugs like Capecitabine and Tegafur, are inactive upon administration.[3][4] Their therapeutic efficacy is entirely dependent on a complex series of intracellular enzymatic conversions into three key active metabolites. This metabolic activation is a critical determinant of both anti-tumor activity and potential toxicity.

The Central Role of 5-Fluorouracil (5-FU)

Once 5-FU enters the cell, primarily via the same transport mechanisms as endogenous uracil, it is shunted into several anabolic pathways.[5] These pathways culminate in the formation of metabolites that exert distinct cytotoxic effects.

-

Fluorouridine Triphosphate (FUTP): This metabolite is formed through a series of phosphorylation steps initiated either directly by orotate phosphoribosyltransferase (OPRT) or indirectly via uridine phosphorylase (UP) and uridine kinase (UK).[5][6] FUTP is a substrate for RNA polymerases and is primarily responsible for RNA-directed damage.

-

Fluorodeoxyuridine Monophosphate (FdUMP): This is the principal inhibitor of thymidylate synthase. It can be formed via two main routes: from 5-FU via thymidine phosphorylase (TP) and thymidine kinase (TK), or from fluorouridine diphosphate (FUDP) through the action of ribonucleotide reductase.[6][7]

-

Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite, generated by further phosphorylation of FdUMP, is a substrate for DNA polymerases and is responsible for DNA-directed damage.[5]

The specific cytotoxic mechanism can be influenced by the mode of drug administration; bolus injections tend to favor RNA damage, while continuous infusions favor DNA-related effects.[7][8]

Caption: Metabolic activation pathways of fluoropyrimidines.

Oral Prodrugs: Enhancing Delivery and Selectivity

The development of oral fluoropyrimidines was driven by the need to improve the pharmacokinetic profile of 5-FU and to achieve preferential activation within tumor tissues.

-

Capecitabine: This prodrug is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[3][9] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often significantly more active in tumor tissue compared to normal tissue.[3][10][11] This tumor-preferential activation enhances the therapeutic index.

-

Tegafur-Uracil (UFT): Tegafur is a prodrug that is gradually metabolized to 5-FU.[9][12] It is co-formulated with uracil in a 4:1 molar ratio. Uracil acts as a competitive inhibitor of Dihydropyrimidine Dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[4][12][13] This inhibition slows the degradation of the newly formed 5-FU, thereby increasing its bioavailability and prolonging its therapeutic effect.[12][14]

Dihydropyrimidine Dehydrogenase (DPD): The Catabolic Gatekeeper

Over 80% of an administered 5-FU dose is catabolized by DPD, primarily in the liver.[1][7] This enzyme converts 5-FU to the inactive dihydrofluorouracil (DHFU), marking the rate-limiting step in its detoxification.[5][9] The clinical significance of this pathway is profound; patients with genetic deficiencies in DPD activity are at high risk of severe, life-threatening toxicity due to impaired drug clearance.[7][9]

Core Cytotoxic Mechanisms: A Tripartite Assault

The anticancer activity of fluoropyrimidines stems from a three-pronged attack on cellular replication and integrity, mediated by the active metabolites FdUMP, FUTP, and FdUTP.

Mechanism I: The Hallmarks of Thymidylate Synthase (TS) Inhibition

The inhibition of thymidylate synthase (TS) has long been considered the principal mechanism of action for fluoropyrimidines.[7][8][15] TS catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][16]

The active metabolite FdUMP is a potent suicide inhibitor of TS.[17] It forms a highly stable, covalent ternary complex with the TS enzyme and its folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF).[5][7][16][18] This complex effectively locks the enzyme in an inactive state, blocking the binding of its natural substrate, dUMP.[5][16] The clinical co-administration of leucovorin, a folate analog, serves to increase the intracellular pool of CH2THF, thereby stabilizing the inhibitory complex and potentiating the cytotoxic effect of 5-FU.[8][18]

The downstream consequence of TS inhibition is the depletion of the dTMP/dTTP pool, leading to a state known as "thymineless death."[1] This induces an imbalance in the deoxynucleotide pools, increases levels of deoxyuridine triphosphate (dUTP), and ultimately causes DNA damage and stalls replication.[5][16]

Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.

Mechanism II: RNA-Directed Damage

The incorporation of FUTP into RNA represents a second, crucial cytotoxic mechanism.[1][5] Cellular RNA polymerases misincorporate FUTP in place of UTP during transcription.[19][20] This leads to widespread RNA damage, affecting the processing and function of multiple RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[20][21] The consequences include impaired pre-rRNA processing, altered mRNA splicing, and ultimately, inhibition of protein synthesis, contributing significantly to cell death.[20]

Mechanism III: DNA-Directed Damage

The third arm of the fluoropyrimidine assault involves the direct incorporation of FdUTP into the DNA strand by DNA polymerases.[1][19][22] This fraudulent nucleotide incorporation, coupled with the increased dUTP/dTTP ratio caused by TS inhibition, leads to significant DNA damage.[22] The cellular machinery attempts to excise the incorporated fluorinated base via the base excision repair (BER) pathway.[8] However, in the absence of a sufficient dTTP pool for proper repair, this process can lead to repeated, futile cycles of excision and re-incorporation, resulting in DNA strand breaks, genomic instability, and apoptosis.[8]

The Challenge of Therapeutic Resistance

Both intrinsic and acquired resistance to fluoropyrimidines are significant clinical challenges.[1][23] Understanding the underlying mechanisms is paramount for developing strategies to overcome treatment failure.

| Category of Resistance | Mechanism | Description | Key Genes/Proteins |

| On-Target | Increased Target Expression | Amplification or upregulation of the TYMS gene leads to higher levels of the TS enzyme, requiring greater concentrations of FdUMP for effective inhibition.[1][24][25][26] | TYMS |

| Metabolic (Anabolic) | Decreased Drug Activation | Reduced expression or activity of key anabolic enzymes results in inefficient conversion of 5-FU to its active cytotoxic metabolites.[26] | OPRT, TK, TP |

| Metabolic (Catabolic) | Increased Drug Inactivation | Elevated activity of DPD leads to rapid degradation of 5-FU, reducing the amount available for anabolic conversion in tumor cells.[24] | DPYD |

| Downstream | Altered Apoptotic Signaling | Defects in apoptotic pathways allow cancer cells to survive despite the presence of significant RNA and DNA damage.[1][3] | TP53, Bcl-2 family |

| Transport | Altered Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.[7] | ABCG2, ABCC3/4/5 |

Key Experimental Methodologies

Investigating the complex mechanisms of fluoropyrimidines requires robust and validated experimental protocols.

Protocol: In Situ Thymidylate Synthase (TS) Inhibition Assay

This protocol provides a framework for measuring the direct inhibitory effect of a fluoropyrimidine on its primary target within cultured cells.

Objective: To quantify the residual TS activity in cells following treatment with a fluoropyrimidine derivative.

Principle: The assay measures the conversion of [³H]-dUMP to [³H]-dTMP by TS in cell lysates. The release of tritium ([³H]) into the aqueous reaction buffer is proportional to TS activity.

Methodology:

-

Cell Culture & Treatment:

-

Plate cancer cells (e.g., HCT116, MCF-7) at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the fluoropyrimidine (e.g., 5-FU) or vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on the plate using a suitable lysis buffer containing protease inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

TS Reaction:

-

Prepare a reaction mix containing assay buffer, the folate cofactor (CH2THF), and the radiolabeled substrate, 5-[³H]-dUMP.

-

In a 96-well plate, add a standardized amount of protein lysate from each treatment condition.

-

Initiate the reaction by adding the reaction mix to the lysates.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification:

-

Stop the reaction by adding activated charcoal to bind unreacted [³H]-dUMP.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the TS activity as disintegrations per minute (DPM) per microgram of protein per minute.

-

Normalize the activity of the drug-treated samples to the vehicle-treated control to determine the percentage of TS inhibition.

-

Self-Validation & Causality: This protocol directly links drug exposure to the inhibition of its primary enzyme target. By normalizing to total protein, it accounts for variations in cell number. The inclusion of a vehicle control establishes the baseline enzyme activity, ensuring that any observed decrease is a direct result of the drug's action. A dose-response curve can be generated to determine the IC₅₀, providing a quantitative measure of the drug's potency against its target in a cellular context.

Conclusion and Future Perspectives

The mechanism of action of fluoropyrimidine derivatives is a sophisticated interplay of metabolic activation, target inhibition, and nucleic acid disruption.[5][7] While the inhibition of thymidylate synthase is a central tenet of their activity, a comprehensive understanding must also embrace the significant contributions of RNA and DNA damage. The clinical efficacy of these agents is continually challenged by multifaceted resistance mechanisms, which remain an area of intense investigation.[1][27]

Future research is focused on identifying robust predictive biomarkers to stratify patients who will benefit most from these therapies and those at risk of toxicity.[27] Furthermore, the development of novel fluoropyrimidine agents, designed to bypass known resistance pathways or enhance tumor-specific activation, holds the promise of improving the therapeutic index of this venerable class of anticancer drugs.[17][28]

References

-

PharmGKB summary: fluoropyrimidine pathways - PMC. (n.d.). NIH. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. (n.d.). NIH. [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Mechanisms of action of FdUMP[3]: metabolite activation and thymidylate synthase inhibition. (2001). PubMed. [Link]

-

Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders. (2012). PubMed. [Link]

-

The role of capecitabine, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer. (2001). PubMed. [Link]

-

Tegafur-Uracil | C12H13FN4O5. (n.d.). PubChem. [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2003). Nature. [Link]

-

Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. (2022). MDPI. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2024). OncoDaily. [Link]

-

Mechanisms of resistance to fluoropyrimidines. (1990). PubMed. [Link]

-

Biochemical and clinical pharmacology of 5-fluorouracil. (1993). PubMed. [Link]

-

What is the mechanism of Capecitabine?. (2024). Patsnap Synapse. [Link]

-

Mechanisms of action of FdUMP[3]: Metabolite activation and thymidylate synthase inhibition. (2007). Spandidos Publications. [Link]

-

Scientific Basis for the Combination of Tegafur With Uracil. (1997). CancerNetwork. [Link]

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[3] Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). ASH Publications. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... (n.d.). ResearchGate. [Link]

-

Mechanism of thymidylate synthase inhibition by 5-fluorouracil. (n.d.). ResearchGate. [Link]

-

Fluoropyrimidine resistance in colon cancer. (2006). PubMed. [Link]

-

Capecitabine activation and subsequent 5-FU activation, action,... (n.d.). ResearchGate. [Link]

-

Metabolic pathway of capecitabine. (n.d.). ResearchGate. [Link]

-

Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (2021). Cancer Drug Resist. [Link]

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (2021). Frontiers. [Link]

-

Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. (2018). ResearchGate. [Link]

-

5-fluorouracil: mechanisms of action and clinical strategies. (2003). PubMed. [Link]

-

Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. (1994). PubMed. [Link]

-

UFT: Mechanism of Drug Action. (2000). CancerNetwork. [Link]

-

The clinical pharmacology of the oral fluoropyrimidines. (2001). ResearchGate. [Link]

-

Metabolic Pathway of Fluoropyrimidines. * Fluoropyrimidine chemotherapeutic agents, ^ Genes. Enzymes. (n.d.). ResearchGate. [Link]

-

Uracil-tegafur in gastric carcinoma: a comprehensive review. (1998). ASCO Publications. [Link]

-

Tegafur/uracil. (n.d.). Wikipedia. [Link]

-

Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. (2018). NIH. [Link]

-

(PDF) 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. (2006). ResearchGate. [Link]

-

An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. (2017). NIH. [Link]

-

Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. (2015). AACR Journals. [Link]

-

Incorporation of 5-fluorodeoxycytidine and metabolites into nucleic acids of human MCF-7 breast carcinoma cells. (1990). PubMed. [Link]

-

A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC. (2021). NIH. [Link]

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. The role of capecitabine, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 12. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. cancernetwork.com [cancernetwork.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 22. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluoropyrimidine resistance in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment | MDPI [mdpi.com]

- 25. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oaepublish.com [oaepublish.com]

- 27. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-ethoxy-5-fluoropyrimidine

Introduction: Understanding the Compound and Its Context

4-Chloro-2-ethoxy-5-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of bioactive compounds, particularly in the development of pharmaceutical agents like broad-spectrum triazole antifungals.[1] Its trifunctional nature—possessing chloro, ethoxy, and fluoro groups on a pyrimidine core—makes it a versatile reagent for medicinal chemists. However, the same reactivity that makes it valuable also necessitates a rigorous and well-understood safety protocol. Halogenated heterocycles can present significant health hazards if handled improperly, including skin and eye damage, respiratory irritation, and toxicity upon ingestion.[2][3]

This guide provides a comprehensive, in-depth framework for the safe handling, storage, and disposal of 4-Chloro-2-ethoxy-5-fluoropyrimidine. It is designed for researchers, chemists, and drug development professionals who work with this and structurally similar compounds. The protocols herein are grounded in established safety principles and data from authoritative sources, aiming to foster a proactive safety culture by explaining the causality behind each procedural recommendation.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with 4-Chloro-2-ethoxy-5-fluoropyrimidine is the foundation of safe laboratory practice. The primary risks involve its potential for causing severe skin and eye damage, harm if swallowed, and possible respiratory irritation.[2]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]

-

Combustible Liquid: The substance is a combustible liquid with a flash point of 81°C.[2]

The signal word for this chemical is "Warning" or "Danger," depending on the supplier's specific classification, reflecting the severity of these hazards.[4]

Physicochemical Properties for Risk Context

Understanding the physical properties of a chemical is critical for anticipating its behavior in the laboratory environment, from storage to spill response.

| Property | Value | Significance for Handling |

| Molecular Formula | C₆H₆ClFN₂O | - |

| Molecular Weight | 176.58 g/mol [6] | Relevant for stoichiometric calculations. |

| Physical State | Liquid[2] or Oil[1] | Poses a splash and vapor hazard. |

| Appearance | Colorless to Pale Yellow[1] | Visual cue for identification. |

| Boiling Point | ~211°C[2] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Flash Point | 81°C[2] | Combustible. Must be kept away from ignition sources.[2][7] |

| Density | ~1.286 g/cm³[2] | Heavier than water. |

| Stability | Moisture sensitive; Air sensitive.[8] | Requires storage under an inert atmosphere to prevent degradation. |

Toxicological Profile: The "Why" Behind the PPE

The toxicological data dictates the necessary level of protection.

-

Skin Contact: Causes severe skin burns and may lead to an allergic reaction (sensitization).[2][4] This is why impervious gloves and long-sleeved clothing are mandatory.[9]

-

Eye Contact: Can result in serious, potentially irreversible eye damage.[2][4] This necessitates the use of tightly fitting safety goggles and, in some cases, a face shield.[3][4][5]

-

Ingestion: Harmful if swallowed, causing severe damage to the delicate tissues of the mouth, throat, and digestive system.[4][8] Do not eat, drink, or smoke in the laboratory.[2][4]

-

Inhalation: Vapors or aerosols may cause respiratory irritation.[2][9] All handling of the compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[7]

Section 2: Safe Handling, Storage, and Engineering Controls

Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risk during routine laboratory operations.

Mandatory Personal Protective Equipment (PPE)

The choice of PPE is a direct response to the identified hazards. No single glove or garment protects against all chemicals; therefore, selection must be deliberate.[10]

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Gloves must be inspected prior to use.[9] | To prevent skin contact, which can cause severe burns and sensitization.[2][4] |

| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[4][5] A face shield may be required for splash hazards.[3] | To protect against splashes that can cause serious eye damage.[4] |

| Skin/Body Protection | A fully fastened lab coat or chemical-resistant apron and closed-toe shoes.[3][9] | To protect street clothing and prevent accidental skin exposure. |

| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood.[3] | A fume hood provides primary respiratory protection by containing vapors.[7] |

Engineering Controls: The First Line of Defense